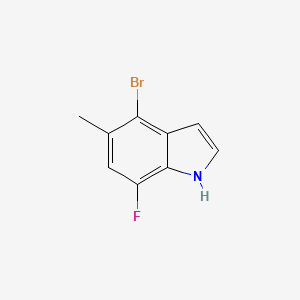

4-Bromo-7-fluoro-5-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-fluoro-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-4-7(11)9-6(8(5)10)2-3-12-9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNMGFNXEUPRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1Br)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-fluoro-5-methyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-7-fluoro-5-methyl-1H-indole, a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern offers a valuable scaffold for the development of novel therapeutic agents. This document details its physicochemical properties, provides a validated synthesis protocol, explores its applications in drug discovery, and outlines essential safety and handling procedures. The content is structured to provide both a thorough understanding of the molecule and practical insights for its use in a research and development setting.

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for interaction with a diverse range of biological targets. The strategic placement of substituents on the indole ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound (CAS No. 1449581-02-5) is a synthetically derived indole with a distinct substitution pattern that makes it a valuable intermediate for the synthesis of complex molecules.[2] The presence of a bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the fluorine atom at the 7-position can enhance metabolic stability and binding affinity. The methyl group at the 5-position can also influence the molecule's interaction with its biological target. This guide will delve into the technical details of this important research chemical.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1449581-02-5 | [2] |

| Molecular Formula | C₉H₇BrFN | [3] |

| Molecular Weight | 228.06 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=CC(=C2C(=C1Br)C=CN2)F | [4] |

| Appearance | (Typically) Off-white to light brown solid | Supplier Data |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Chemical Knowledge |

Note: Physical properties such as melting point and boiling point are not consistently reported and should be determined experimentally.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 7-fluoro-5-methyl-1H-indole. The following protocol is based on established synthetic transformations of indole scaffolds.

Overall Synthesis Scheme

Sources

A Comprehensive Technical Guide to 4-Bromo-7-fluoro-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-Bromo-7-fluoro-5-methyl-1H-indole, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes critical technical data, outlines practical considerations for its use, and explores its broader context within the landscape of indole derivatives in pharmaceutical research.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted indole, a class of bicyclic aromatic organic compounds that are central to a vast array of biologically active molecules. The strategic placement of bromo, fluoro, and methyl groups on the indole scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of novel therapeutic agents.

Molecular Identity and Structure

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its chemical identity.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1449581-02-5 | [1] |

| PubChem CID | 89739137 | [1] |

| Molecular Formula | C₉H₇BrFN | [2] |

| Molecular Weight | 228.06 g/mol | [2] |

| Monoisotopic Mass | 226.97459 Da | [2][3] |

| SMILES | CC1=CC(=C2C(=C1Br)C=CN2)F | [3] |

The structural formula of this compound is depicted below:

Figure 1. Chemical structure of this compound.

Synthesis and Chemical Reactivity

The reactivity of the this compound core is dictated by the interplay of its substituents. The electron-rich pyrrole ring is susceptible to electrophilic attack, while the halogen substituents provide handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are instrumental in elaborating the core structure to build more complex molecules with desired pharmacological properties.

Role in Drug Discovery and Medicinal Chemistry

Indole derivatives are a cornerstone of modern drug discovery, exhibiting a wide spectrum of biological activities.[5] They serve as privileged scaffolds in the design of new drugs targeting a variety of diseases, including cancer, infectious diseases, and inflammatory conditions.[5]

The specific combination of substituents in this compound makes it a particularly interesting building block for several reasons:

-

Bromine Atom: The bromo group at the 4-position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

-

Fluorine Atom: The fluorine at the 7-position can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the molecule.

-

Methyl Group: The methyl group at the 5-position can provide steric bulk and influence the overall lipophilicity of the molecule, which can impact its pharmacokinetic properties.

Given these features, this compound is a valuable starting material for the synthesis of libraries of novel compounds to be screened for biological activity.

Analytical Characterization

The unambiguous identification and purity assessment of this compound are paramount for its application in research and development. A suite of analytical techniques is typically employed for its characterization.

Spectroscopic and Chromatographic Methods

The following table outlines the key analytical methods used for the characterization of this and related indole compounds.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic and aliphatic proton signals with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Determination of the carbon skeleton. | Distinct signals for each carbon atom in the molecule. |

| ¹⁹F NMR | Confirmation of the presence and environment of the fluorine atom. | A singlet or coupled signal corresponding to the fluorine atom. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the molecule. |

| HPLC/GC | Purity assessment and separation from impurities. | A single major peak indicating high purity. |

| FTIR | Identification of functional groups. | Characteristic absorption bands for N-H, C-H, and aromatic C=C stretching. |

While specific spectral data for this compound is not publicly available, it can typically be requested from commercial suppliers.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

General Safety Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][8]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[6] In case of contact, rinse the affected area thoroughly with water.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound represents a strategically functionalized building block with considerable potential for the advancement of drug discovery programs. Its unique substitution pattern offers a versatile platform for the synthesis of novel and diverse molecular entities. As our understanding of the biological roles of indole-containing compounds continues to expand, the demand for well-characterized and readily accessible intermediates like this will undoubtedly grow. Future research efforts will likely focus on the development of efficient and scalable synthetic routes to this compound and its analogues, as well as the exploration of their utility in the creation of next-generation therapeutics.

References

- MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.

- SynHet. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 4-Bromo-7-chloro-1H-indole.

- ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole.

- PubChem. (n.d.). 7-bromo-4-fluoro-5-methyl-1H-indole.

- BLDpharm. (n.d.). Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate.

- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- AK Scientific, Inc. (n.d.). 4-Bromo-7-azaindole Safety Data Sheet.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Wikipedia. (n.d.). 5-Bromo-DMT.

- ChemicalBook. (n.d.). 4-Bromo-7-azaindole: properties, applications and safety.

- Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet.

- ECHEMI. (n.d.). 4-Bromo-7-chloro-1H-indole SDS, 126811-30-1 Safety Data Sheets.

- ChemicalBook. (n.d.). methyl 5-bromo-1H-indole-6-carboxylate(1227267-28-8) 1H NMR spectrum.

- BLDpharm. (n.d.). 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid.

- PubChemLite. (n.d.). This compound.

Sources

- 1. This compound [synhet.com]

- 2. 7-bromo-4-fluoro-5-methyl-1H-indole | C9H7BrFN | CID 69347122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H7BrFN) [pubchemlite.lcsb.uni.lu]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

The Strategic Synthesis and Characterization of 4-Bromo-7-fluoro-5-methyl-1H-indole: A Keystone Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile reactivity make it a cornerstone in the design of novel therapeutic agents.[1] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of a specifically substituted indole, 4-bromo-7-fluoro-5-methyl-1H-indole, a compound of significant interest for the development of novel therapeutics. The presence of a bromine atom can enhance biological activity, while the fluorine atom can improve metabolic stability and binding affinity. The methyl group provides an additional point for steric and electronic modulation.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound . Its structure is characterized by an indole core with a bromine atom at position 4, a fluorine atom at position 7, and a methyl group at position 5.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1449581-02-5[2] |

| Molecular Formula | C₉H₇BrFN |

| Molecular Weight | 228.06 g/mol |

| SMILES | Cc1cc(F)c2c(c1Br)cnc2 |

A Plausible Synthetic Pathway: The Leimgruber-Batcho Indole Synthesis

The proposed synthesis commences with the appropriately substituted 2-nitrotoluene derivative, which undergoes condensation with a formamide acetal to form an enamine, followed by reductive cyclization to yield the desired indole.

Sources

4-Bromo-7-fluoro-5-methyl-1H-indole chemical properties

An In-Depth Technical Guide to 4-Bromo-7-fluoro-5-methyl-1H-indole: Synthesis, Characterization, and Application Potential

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a halogenated and substituted indole derivative. While specific literature on this exact molecule is sparse, this guide leverages established principles of indole chemistry and data from structurally analogous compounds to provide a robust predictive analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals who are interested in leveraging this and similar scaffolds for the creation of novel chemical entities.

We will explore plausible synthetic routes, predict its spectroscopic signature, and discuss its potential as a versatile building block in modern synthetic and medicinal chemistry. The insights herein are grounded in fundamental chemical principles and supported by authoritative literature on indole synthesis and functionalization.

Section 1: Strategic Importance in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore. The specific substitution pattern of this compound imparts a unique combination of features that make it a highly attractive starting point for library synthesis:

-

4-Bromo Position : The bromine atom at the C4 position serves as a versatile synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the straightforward introduction of diverse aryl, heteroaryl, alkyl, and amino groups, enabling rapid lead optimization.

-

7-Fluoro Position : The fluorine atom at the C7 position can significantly modulate the physicochemical properties of the molecule. Fluorine is known to enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its high electronegativity can influence the pKa of the indole N-H, alter the molecule's lipophilicity, and lead to favorable binding interactions (e.g., with amide backbones in proteins) through the formation of orthogonal multipolar interactions.

-

5-Methyl Position : The methyl group at the C5 position provides a point of steric definition and can influence the electronic properties of the indole ring. It can also serve as a lipophilic pocket-filling element in ligand-receptor binding.

The combination of these three substituents on the indole core creates a trifecta of functionality that can be exploited to systematically explore the chemical space around this scaffold.

Section 2: Predicted Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₇BrFN | Based on atom count |

| Molecular Weight | 228.06 g/mol | Sum of atomic masses |

| Appearance | Likely a white to off-white or pale yellow solid | Typical for functionalized indoles |

| Predicted LogP | ~3.5 | Calculated based on contributions from the indole core and substituents |

| Predicted pKa | ~16-17 | The electron-withdrawing fluorine at C7 is expected to slightly lower the pKa of the N-H proton compared to unsubstituted indole. |

Table 2: Predicted Spectroscopic Signature

| Spectroscopy | Predicted Features |

| ¹H NMR | - N-H proton: A broad singlet around 8.0-8.5 ppm.- Aromatic protons: Complex multiplets in the aromatic region (6.5-7.5 ppm). The proton at C6 will likely be a singlet or a very narrowly split doublet due to a small J-coupling with the fluorine. The protons at C2 and C3 will be doublets or triplets depending on the coupling with each other.- Methyl protons: A singlet around 2.4 ppm. |

| ¹³C NMR | - Carbon atoms attached to halogens: The C4 (attached to Br) will be downfield shifted (~115 ppm), and the C7 (attached to F) will show a large C-F coupling constant (~240 Hz).- Other aromatic carbons: Peaks will appear between 100 and 140 ppm. |

| ¹⁹F NMR | - A singlet or a narrowly split multiplet around -120 to -140 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 227 and 229 with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. |

Section 3: Proposed Synthetic Strategies

There are several plausible routes to synthesize this compound. Below are two common and reliable strategies in indole synthesis, adapted for this specific target.

Strategy A: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for constructing the indole core. This approach would involve the acid-catalyzed reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde.

Step-by-Step Protocol:

-

Synthesis of (4-Bromo-2-fluoro-5-methylphenyl)hydrazine: This key intermediate can be prepared from 4-bromo-2-fluoro-5-methylaniline via diazotization followed by reduction with tin(II) chloride.

-

Formation of the Phenylhydrazone: React the (4-bromo-2-fluoro-5-methylphenyl)hydrazine with acetaldehyde in an acidic medium (e.g., acetic acid) to form the corresponding hydrazone.

-

Indolization: Heat the hydrazone in the presence of a strong acid catalyst such as polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid like sulfuric acid. The reaction proceeds through a-sigmatropic rearrangement to yield the target indole.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

-

Acid Catalyst: The choice of acid is critical. PPA is often effective as it serves as both a catalyst and a solvent at higher temperatures.

-

Reaction Temperature: The indolization step typically requires elevated temperatures (80-160 °C) to overcome the activation energy of the sigmatropic rearrangement.

Caption: Fischer Indole Synthesis Workflow.

Strategy B: Post-Functionalization of a Simpler Indole

An alternative approach is to start with a more readily available indole and introduce the substituents in a stepwise manner. The order of these steps is crucial and is dictated by the directing effects of the existing substituents.

Step-by-Step Protocol:

-

Starting Material: 7-Fluoro-5-methyl-1H-indole could be a potential starting material.

-

Bromination: The bromination of this indole would be directed by the existing substituents. Due to the electron-donating nature of the indole ring, electrophilic bromination using a mild brominating agent like N-Bromosuccinimide (NBS) in a solvent like DMF or CCl₄ is expected to occur at the C3 position initially. To achieve C4 bromination, one might need to first protect the C3 position or use a directed lithiation approach.

-

Directed Ortho-Metalation and Bromination: A more regioselective method would be to first protect the indole nitrogen (e.g., with a Boc or SEM group). Then, perform a directed ortho-metalation using a strong base like n-butyllithium or LDA, followed by quenching with an electrophilic bromine source (e.g., 1,2-dibromoethane or CBr₄). The directing group on the nitrogen will favor metalation at the C7 position, but the existing fluorine might influence this. A more reliable approach would be a halogen dance reaction if a suitable starting bromo-indole is available.

-

Deprotection: If a protecting group was used, it would be removed in the final step to yield the target compound.

Caption: Post-Functionalization Workflow.

Section 4: Reactivity Profile and Synthetic Utility

The true value of this compound lies in its potential for diversification. The C4-bromo group is the primary handle for introducing molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C4 position is highly amenable to a variety of Pd-catalyzed cross-coupling reactions.

Example Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid to the 4-bromo position.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.

Trustworthiness of the Protocol: This protocol is self-validating. The progress can be monitored, and the product can be characterized by NMR and Mass Spectrometry to confirm the successful coupling. The choice of catalyst, base, and solvent may need to be optimized for specific substrates.

Caption: Synthetic Utility of the Scaffold.

Section 5: Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

While specific toxicity data for this compound is not available, it should be treated as a potentially hazardous substance.

Section 6: Conclusion

This compound represents a promising, yet underexplored, building block for chemical synthesis and drug discovery. Its unique substitution pattern provides a clear strategy for diversification through well-established synthetic methodologies like palladium-catalyzed cross-coupling. The predictive analysis of its properties and reactivity provided in this guide serves as a valuable starting point for researchers looking to incorporate this or similar scaffolds into their research programs. The continued exploration of such functionalized heterocycles will undoubtedly lead to the discovery of novel chemical entities with significant biological activity.

Section 7: References

-

Title: The Fischer Indole Synthesis. A Review. Source: Organic Reactions URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Indoles. Source: Chemical Reviews URL: [Link]

-

Title: The Strategic Use of Halogen Atoms in Drug Design. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Directed ortho Metalation (DoM): A Transformative Reaction in Organic Synthesis. Source: Angewandte Chemie International Edition URL: [Link]

Spectroscopic Data of 4-Bromo-7-fluoro-5-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This technical guide provides a predictive analysis of the spectroscopic data for 4-Bromo-7-fluoro-5-methyl-1H-indole. As of the latest literature review, experimental data for this specific compound is not publicly available. The predictions herein are based on the established principles of spectroscopic analysis and a thorough review of experimentally determined data for structurally analogous indole derivatives.

Introduction

This compound is a halogenated and methylated derivative of the indole scaffold, a core structure in a vast array of biologically active compounds. The unique substitution pattern of this molecule, featuring a bromine atom, a fluorine atom, and a methyl group on the benzene ring, is anticipated to confer distinct physicochemical and pharmacological properties. Such multi-substituted indoles are of significant interest in medicinal chemistry for the development of novel therapeutic agents.

This guide offers a comprehensive, in-depth prediction of the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind the predicted spectral features is explained, drawing upon established substituent effects on the indole ring system. Furthermore, detailed, field-proven experimental protocols for acquiring such data are provided to serve as a practical resource for researchers.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in a molecule. The predicted chemical shifts for this compound are influenced by the electron-donating and electron-withdrawing effects of the substituents on the indole ring.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| N1-H | 8.1 - 8.5 | br s | - | The N-H proton of indoles typically resonates in this downfield region and is often broadened due to quadrupolar relaxation and exchange. The precise shift is highly dependent on solvent and concentration.[1][2] |

| H2 | 7.2 - 7.4 | t | J ≈ 2.5 - 3.0 | The protons on the pyrrole ring of indoles are characteristic. H2 typically couples with H3 and the N-H proton. |

| H3 | 6.5 - 6.7 | t | J ≈ 2.0 - 2.5 | H3 is generally found upfield from H2. |

| H6 | 6.9 - 7.1 | d | J(H6-F7) ≈ 8.0 - 10.0 | The single proton on the benzene ring, H6, is expected to be a doublet due to coupling with the adjacent fluorine at C7. The electron-donating methyl group at C5 and the electron-withdrawing fluorine at C7 will influence its chemical shift. |

| C5-CH₃ | 2.3 - 2.5 | s | - | The methyl protons will appear as a singlet in the typical range for an aromatic methyl group. |

Experimental Protocol for ¹H NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the N-H proton.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

2. Instrumentation and Data Acquisition:

-

The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

A standard single-pulse experiment is typically used.

-

Key acquisition parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shift axis is calibrated relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

The signals are integrated to determine the relative ratios of the different types of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 123 - 126 | The chemical shifts of the pyrrole ring carbons are characteristic of indoles.[3] |

| C3 | 102 - 105 | C3 is typically the most upfield carbon of the indole ring.[3] |

| C3a | 128 - 131 | A quaternary carbon at the junction of the two rings. |

| C4 | 112 - 115 | The bromine atom will have a significant shielding effect on the directly attached carbon. |

| C5 | 125 - 128 | The methyl-substituted carbon. |

| C6 | 115 - 118 | The chemical shift will be influenced by the adjacent fluorine and methyl groups. |

| C7 | 150 - 155 (d, ¹J(C-F) ≈ 240-250 Hz) | The carbon attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet due to one-bond coupling with ¹⁹F. |

| C7a | 135 - 138 | The other quaternary carbon at the ring junction. |

| C5-CH₃ | 15 - 20 | A typical chemical shift for a methyl group attached to an aromatic ring. |

Experimental Protocol for ¹³C NMR Spectroscopy

1. Sample Preparation:

-

A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2. Instrumentation and Data Acquisition:

-

The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

A standard proton-decoupled ¹³C NMR experiment is typically run to produce a spectrum with singlets for each unique carbon atom.

-

Longer acquisition times and a greater number of scans are usually necessary.

3. Data Processing:

-

The data processing steps are similar to those for ¹H NMR. The chemical shifts are referenced to TMS or the solvent peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

| Feature | Predicted Value/Observation | Rationale for Prediction |

| Molecular Ion (M⁺) | m/z 227 and 229 (approx. 1:1 ratio) | The molecular weight of C₉H₇BrFN is approximately 228 g/mol . The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| Major Fragments | Loss of Br (M-79/81), Loss of HCN, Loss of CH₃ | Fragmentation of indoles often involves the loss of small, stable molecules. For halogenated compounds, the loss of the halogen radical is a common fragmentation pathway.[4] |

Experimental Protocol for Mass Spectrometry

1. Sample Preparation:

-

A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

2. Instrumentation and Data Acquisition:

-

A variety of ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a "hard" ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation. ESI is a "soft" ionization technique that typically results in a prominent molecular ion peak.

-

The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Data Analysis:

-

The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale for Prediction |

| N-H Stretch | 3400 - 3300 | The N-H stretching vibration in indoles typically appears as a sharp to medium band in this region.[5] |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of C-H bonds in aromatic rings. |

| Aliphatic C-H Stretch | 2950 - 2850 | From the methyl group. |

| C=C Stretch (Aromatic) | 1620 - 1450 | Multiple bands are expected in this region due to the vibrations of the aromatic rings. |

| C-F Stretch | 1250 - 1000 | A strong absorption band is expected in this region due to the C-F bond. |

| C-Br Stretch | 680 - 500 | The C-Br stretching vibration appears in the lower frequency region of the spectrum. |

Experimental Protocol for FTIR Spectroscopy

1. Sample Preparation (for a solid sample):

-

KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This method requires minimal sample preparation.

2. Instrumentation and Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded.

-

The sample is then placed in the instrument, and the IR spectrum is recorded.

3. Data Analysis:

-

The absorption bands in the spectrum are correlated with specific functional groups to confirm the structure of the molecule.

Workflow for Spectroscopic Analysis

Sources

An In-depth Technical Guide to the NMR Analysis of 4-Bromo-7-fluoro-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structural Features and Plausible Synthetic Route

The structure of 4-Bromo-7-fluoro-5-methyl-1H-indole, with the IUPAC numbering convention, is presented below. Understanding the substitution pattern is key to interpreting its NMR spectra.

Figure 1: Structure of this compound with IUPAC numbering.

A plausible synthetic route for this compound is the Fischer indole synthesis.[1][2] This classic method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.

Figure 2: A plausible Fischer indole synthesis route for the target molecule.

Potential impurities from this synthesis could include unreacted starting materials, partially cyclized intermediates, or regioisomers, depending on the precise reaction conditions. These possibilities should be considered during the analysis of the NMR spectra of a synthesized sample.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is detailed below. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (N-H) | ~8.1 | br s | - |

| H2 | ~7.2 | t | J = 2.8 Hz |

| H3 | ~6.5 | dd | J = 3.2, 0.8 Hz |

| H6 | ~7.0 | d | J(H-F) = 9.2 Hz |

| CH₃ | ~2.4 | s | - |

Interpretation:

-

N-H Proton (H1): The indole N-H proton is typically observed as a broad singlet in the downfield region of the spectrum, and its chemical shift can be highly dependent on solvent and concentration.

-

Pyrrole Protons (H2 and H3): H2 and H3 of the indole ring typically appear as a triplet and a doublet of doublets, respectively. Their coupling constant (³J(H2-H3)) is expected to be around 2.8-3.2 Hz.

-

Aromatic Proton (H6): The single proton on the benzene ring, H6, is expected to be a doublet due to coupling with the adjacent fluorine atom (³J(H-F)). The magnitude of this coupling is typically in the range of 8-10 Hz.

-

Methyl Protons (CH₃): The methyl group at the C5 position will appear as a singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Analysis

The predicted ¹³C NMR spectrum provides further confirmation of the molecular structure. The chemical shifts are significantly affected by the electronegativity of the attached substituents.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~124 |

| C3 | ~102 |

| C3a | ~128 |

| C4 | ~110 (d, J(C-F) ≈ 4 Hz) |

| C5 | ~125 |

| C6 | ~115 (d, J(C-F) ≈ 20 Hz) |

| C7 | ~150 (d, J(C-F) ≈ 245 Hz) |

| C7a | ~130 |

| CH₃ | ~18 |

Interpretation:

-

C-F Coupling: The most notable features of the ¹³C NMR spectrum will be the large one-bond coupling between C7 and the fluorine atom (¹J(C-F)), which is typically around 245 Hz, and smaller two- and three-bond couplings for C6 and C4, respectively.

-

Substituent Effects: The bromine atom at C4 will cause a downfield shift compared to an unsubstituted indole. The fluorine atom at C7 will cause a significant downfield shift for C7. The methyl group at C5 will have a smaller shielding effect on the attached carbon.

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data for this compound.

Figure 3: A generalized workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[3][4]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a clean, dry vial.[5]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

For ¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 12-15 ppm is generally sufficient.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220-250 ppm is standard.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to several thousand scans).

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish the connectivity of the protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

Troubleshooting Common NMR Issues

Table 3: Common Problems and Solutions in NMR Spectroscopy

| Problem | Possible Cause | Suggested Solution |

| Broad peaks | Poor shimming, sample too concentrated, presence of paramagnetic impurities. | Re-shim the magnet. Dilute the sample. Filter the sample to remove any solids.[6] |

| Overlapping signals in the aromatic region | Insufficient magnetic field strength. | Use a higher field NMR spectrometer if available. Try a different deuterated solvent (e.g., benzene-d₆) which can induce different chemical shifts.[6] |

| Noisy spectrum | Insufficient number of scans, low sample concentration. | Increase the number of scans. Prepare a more concentrated sample if possible. |

| Extraneous peaks | Solvent impurities, water, grease from glassware. | Use high-purity deuterated solvents. Ensure glassware is scrupulously clean and dry. A D₂O shake can confirm the presence of exchangeable protons like N-H.[6] |

Conclusion

The NMR analysis of this compound, while currently reliant on predicted data, provides a clear roadmap for the structural verification of this important synthetic building block. The distinct electronic environments created by the bromo, fluoro, and methyl substituents give rise to a characteristic set of signals in both the ¹H and ¹³C NMR spectra. By following the detailed experimental protocol and being mindful of potential synthetic impurities and common spectroscopic artifacts, researchers can confidently elucidate and confirm the structure of this and related indole derivatives, paving the way for their further development in various scientific disciplines.

References

-

NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

-

MDPI. (2022). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- RSC Publishing. (2017).

- ACS Publications. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments.

- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Colorado Boulder, Organic Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

- Thieme. (2018).

-

Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.

- PMC. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions.

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

-

ResearchGate. (n.d.). How can synthesis 4-bromo indole and 4-methyl indole? Retrieved from [Link]

-

PubChem. (n.d.). 7-bromo-4-fluoro-5-methyl-1H-indole. Retrieved from [Link]

-

ResearchGate. (2021, January 4). Fischer Indole Synthesis. Retrieved from [Link]

- RSC Publishing. (2017).

Sources

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. Troubleshooting [chem.rochester.edu]

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Bromo-7-fluoro-5-methyl-1H-indole

Foreword: Decoding Complexity in Drug Discovery

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly indole derivatives, form the backbone of numerous pharmacologically active molecules. The introduction of multiple substituents, such as halogens and alkyl groups, creates a rich chemical space but also presents unique analytical challenges. This guide provides an in-depth exploration of the mass spectrometric behavior of a specific polysubstituted indole, 4-bromo-7-fluoro-5-methyl-1H-indole, a compound representative of the complex scaffolds encountered in contemporary medicinal chemistry.

Our approach moves beyond a mere recitation of methods. We delve into the "why" behind the "how," offering a framework for rational method development and data interpretation. This document is intended for researchers, scientists, and drug development professionals who seek not only to acquire a mass spectrum but to understand the intricate story the fragmentation pattern tells about the molecule's structure and stability.

Molecular Profile and Analytical Significance

This compound is a substituted indole with potential applications as a pharmaceutical intermediate.[1] Its structure presents several key features that dictate its mass spectrometric behavior: a bromine atom with its characteristic isotopic signature, a fluorine atom, a methyl group, and the indole core itself. Understanding how these components influence ionization and fragmentation is crucial for its unambiguous identification and characterization.

| Property | Value | Source |

| IUPAC Name | This compound | SynHet[1] |

| CAS Number | 1449581-02-5 | SynHet[1] |

| Molecular Formula | C₉H₇BrFN | PubChem[2] |

| Molecular Weight | ~228.06 g/mol | PubChem[2] |

| Canonical SMILES | CC1=CC(=C2C(=C1F)C=CN2)Br | PubChem[2] |

The presence of both bromine and fluorine makes this molecule particularly interesting from a mass spectrometry perspective. The isotopic pattern of bromine provides a clear diagnostic marker, while the high electronegativity of fluorine can influence fragmentation pathways.

Foundational Principles of Ionization and Isotopic Abundance

Choosing the Right Ionization Technique

For a molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, typically coupled with liquid chromatography (LC-MS). The choice depends on the specific analytical goal.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for generating intact protonated molecules [M+H]⁺. This is particularly useful for accurate mass measurements and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments. Given the presence of the nitrogen atom in the indole ring, this molecule is expected to readily accept a proton.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is more common for compounds of this nature, GC-MS can also be employed.[1] This would typically involve electron ionization (EI), a high-energy technique that induces extensive fragmentation. The resulting fragmentation pattern can provide detailed structural information.

The Bromine Isotopic Signature: A Built-in Marker

A key identifying feature in the mass spectrum of this compound will be the presence of a characteristic isotopic pattern for bromine.[3][4] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4] This results in two peaks of roughly equal intensity separated by 2 m/z units for any fragment containing a bromine atom.[3][4] This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom.

Predicting the Fragmentation Cascade: A Structural Approach

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. For this compound, we can predict a series of logical fragmentation pathways based on the principles of chemical stability and bond energies. The following discussion assumes electron ionization (EI) for a more detailed fragmentation analysis, but similar cleavages can be induced by collision-induced dissociation (CID) in MS/MS experiments.

The indole ring itself is a stable aromatic system, and its fragmentation often involves characteristic losses.[5] The substituents on the benzene portion of the indole will direct the fragmentation pathways.

Primary Fragmentation Pathways

The initial fragmentation events are likely to involve the weaker bonds and the loss of small, stable neutral molecules or radicals.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the aromatic ring and the methyl group is a common fragmentation pathway. This would result in a fragment ion with a loss of 15 Da.

-

Loss of a Bromine Radical (•Br): The carbon-bromine bond is also susceptible to cleavage, leading to the loss of a bromine radical (79 or 81 Da).

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indole ring involves the expulsion of HCN (27 Da) from the pyrrole moiety.

Visualizing Fragmentation Logic

The following diagram illustrates the initial, high-probability fragmentation steps for the molecular ion of this compound.

Caption: Predicted primary fragmentation pathways for this compound.

Secondary and Tertiary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a complex but interpretable spectrum. For instance, the [M - CH₃]⁺ ion could subsequently lose a bromine radical or HCN. Similarly, the [M - Br]⁺ ion could lose a methyl radical or HCN. These sequential losses provide corroborating evidence for the proposed structure.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust approach for the analysis of this compound using LC-MS/MS. This workflow is designed to be self-validating by incorporating systematic steps for optimization and confirmation.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) that is compatible with the LC method. The addition of formic acid promotes protonation for positive ion mode ESI.

Liquid Chromatography Method

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A generic gradient from 5% to 95% B over 5-10 minutes is typically sufficient to elute the compound.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Method

-

Full Scan (MS1):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Objective: Identify the protonated molecule [M+H]⁺ and confirm the characteristic bromine isotopic pattern (two peaks of equal intensity separated by 2 m/z).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Precursor Ion Selection: Isolate the monoisotopic peak of the protonated molecule.

-

Collision Energy Optimization: Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy to induce fragmentation.

-

Product Ion Scan: Acquire the MS/MS spectrum at the optimized collision energy.

-

Objective: Generate a characteristic fragmentation pattern that can be used for structural confirmation and quantification.

-

Workflow Visualization

Caption: A self-validating LC-MS/MS workflow for the analysis of this compound.

Data Interpretation: Synthesizing the Evidence

A successful analysis will yield a set of data that, when combined, provides a high-confidence identification of this compound.

| Data Point | Expected Observation | Significance |

| Retention Time | A sharp, symmetrical peak at a specific time. | Confirms chromatographic purity. |

| MS1 Spectrum | A pair of peaks of roughly equal intensity at m/z ~228 and ~230. | Confirms the molecular weight and the presence of one bromine atom. |

| MS/MS Spectrum | A series of product ions corresponding to logical neutral losses (e.g., -15, -79/81, -27). | Provides definitive structural confirmation. |

By systematically evaluating each piece of evidence, the analyst can move from a simple mass measurement to a confident structural assignment. This rigorous, evidence-based approach is the hallmark of sound scientific practice in the field of mass spectrometry.

References

-

ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole? Available from: [Link]

-

MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available from: [Link]

-

Wikipedia. 5-Bromo-DMT. Available from: [Link]

-

PubChem. 7-bromo-4-fluoro-5-methyl-1H-indole. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

TutorChase. How can you identify the presence of halogens using mass spectrometry? Available from: [Link]

-

ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

A Technical Guide to the Purity and Analysis of 4-Bromo-7-fluoro-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a diverse range of biological targets. Within this important class, halogenated and methylated indoles such as 4-Bromo-7-fluoro-5-methyl-1H-indole are of particular interest to researchers and drug development professionals. The introduction of bromine, fluorine, and methyl groups can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.

Given its role as a critical building block, ensuring the purity and thorough characterization of this compound is paramount. The presence of even trace amounts of impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the key analytical methodologies for assessing the purity of this compound, grounded in established scientific principles and practical, field-proven insights.

I. Synthesis and Potential Impurities: A Proactive Approach to Quality Control

A robust analytical strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. While specific, proprietary synthesis methods for this compound may vary, a plausible approach could involve the Fischer indole synthesis or a multi-step pathway starting from a substituted aniline.

A hypothetical, yet chemically reasonable, synthetic pathway can help in predicting potential impurities. For instance, a synthesis might start from 2-bromo-5-fluoro-4-methylaniline, which is then subjected to reactions to form the indole ring.

Potential Process-Related Impurities:

-

Starting Material Carryover: Unreacted 2-bromo-5-fluoro-4-methylaniline.

-

Isomeric Impurities: Incomplete regioselectivity during bromination or other substitution reactions could lead to isomers with the bromine, fluorine, or methyl groups at different positions on the indole ring.

-

By-products from Incomplete Cyclization: Intermediates from the indole ring-forming reaction that have not fully cyclized.

-

Dehalogenated Impurities: Loss of the bromine or fluorine atom during certain reaction steps, particularly reductive processes.[1]

-

Oxidation Products: Indoles can be susceptible to oxidation, which may result in the formation of colored impurities.[2]

Diagram of Potential Impurity Origins:

Sources

An In-depth Technical Guide to the Safe Handling and Use of 4-Bromo-7-fluoro-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-7-fluoro-5-methyl-1H-indole is a substituted indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules.[1] As a specialized research chemical, a comprehensive, publicly available Safety Data Sheet (SDS) is not always accessible. This guide synthesizes available safety data, chemical properties, and established laboratory best practices to provide a robust framework for its safe handling, use, and storage. It is designed to empower researchers to conduct their work with a full understanding of the compound's potential hazards and the necessary control measures to mitigate them.

Chemical Identity and Physical Properties

Understanding the fundamental properties of a compound is the first step in a thorough risk assessment. This compound is a solid, heterocyclic compound with the molecular formula C₉H₇BrFN. Key identifiers and computed properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1449581-02-5 | SynHet[1] |

| Molecular Formula | C₉H₇BrFN | PubChem[2] |

| Molecular Weight | 228.06 g/mol | PubChem[2] |

| Appearance | Solid (Form not specified, likely powder/crystals) | General |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 1 | PubChem[2] |

Hazard Identification and Safety Profile

While a specific, verified Safety Data Sheet for this exact molecule is not provided in the search results, the hazards can be inferred from the GHS classifications of structurally similar brominated and fluorinated indole derivatives.[3][4][5] The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory irritation.

GHS Hazard Classification (Inferred)

| Pictogram | GHS Class | Hazard Statement | Meaning |

| Acute Toxicity (Oral, Dermal) | H301/H311: Toxic if swallowed or in contact with skin.[3][6] | Ingestion or skin absorption of small quantities may cause serious health effects or death. |

| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation.[6][7] | Direct contact can cause redness, pain, and inflammation of the skin and eyes. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[3][6][7] | Inhalation of dust may lead to irritation of the nose, throat, and lungs. |

Primary Routes of Exposure and Symptoms:

-

Inhalation: May cause irritation of the lungs and respiratory system.[3]

-

Skin Contact: Can result in inflammation, itching, redness, or blistering. Toxic effects may occur upon absorption through the skin.[3][6]

-

Eye Contact: May lead to redness, pain, or severe eye damage.[3]

Laboratory Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is critical before handling any research chemical. The choice of experimental controls is directly caused by the identified hazards of the material and the procedure.

Caption: Proactive risk assessment workflow for handling research chemicals.

Causality in Control Selection:

-

The "Why": The inferred hazards of acute toxicity via inhalation and dermal contact (H311, H335) are the primary drivers for selecting engineering controls.

-

Engineering Control (Causality): Because the compound is a fine solid that can become airborne, a chemical fume hood or ventilated balance enclosure is mandatory during any manipulation of the powder. This physically contains the particles, preventing inhalation.

-

Personal Protective Equipment (PPE) (Causality): Because the compound is toxic upon skin contact (H311) and a skin/eye irritant (H315, H319), wearing non-porous gloves (e.g., nitrile), a lab coat, and safety glasses with side shields is required to prevent accidental exposure.[3]

Standard Operating Procedures (SOPs)

Adherence to detailed protocols ensures both safety and experimental reproducibility.

SOP 1: Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical splash-resistant safety glasses or goggles approved under standards like EU EN166 or OSHA 29 CFR 1910.133.[3]

-

Hand Protection: Wear chemically resistant nitrile gloves. Inspect gloves for tears or holes before each use. Wash hands thoroughly after handling the material, even after removing gloves.[3][4]

-

Body Protection: A full-length laboratory coat must be worn and kept fastened.

-

Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is not typically required. If a significant aerosolization event or spill occurs outside of a containment device, a respirator may be necessary.

SOP 2: Weighing and Handling of Solid Compound

-

Preparation: Designate a specific area within a certified chemical fume hood for handling the compound.

-

Containment: Place an analytical balance inside the fume hood or use a ventilated balance enclosure.

-

Aliquotting: Use a micro-spatula to carefully transfer the desired amount of the solid from the stock vial to a tared weighing vessel.

-

Technique: Perform all transfers slowly and deliberately to minimize dust generation. Avoid any actions that could cause the powder to become airborne.

-

Cleaning: After weighing, carefully clean the spatula and the balance area with a solvent-moistened wipe (e.g., ethanol or isopropanol) to decontaminate surfaces. Dispose of wipes as chemical waste.

SOP 3: Solution Preparation

-

Setup: Conduct all solution preparation within the chemical fume hood.

-

Vessel Selection: Choose an appropriately sized flask or vial.

-

Solvent Addition: Add the selected solvent to the vessel containing the weighed solid.

-

Dissolution: Cap the vessel and mix using a vortex or magnetic stirrer until the solid is fully dissolved. Gentle heating may be applied if solubility information indicates it is safe and effective.

-

Storage: Clearly label the vessel with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

This table provides immediate actions to be taken in case of exposure, based on guidelines for similar hazardous chemicals.[4][6] Always seek professional medical attention following any exposure.[6]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[3][4] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs or you feel unwell, get medical advice.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][4] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4] Never give anything by mouth to an unconscious person.[6] |

Minor Spill Response Workflow

This workflow applies to small spills (<1 g) contained within a chemical fume hood.

Caption: Step-by-step workflow for minor chemical spill response.

Storage and Disposal

Proper long-term storage and disposal are essential for laboratory safety and environmental protection.

Storage Conditions:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3][7]

-

Keep away from incompatible substances such as strong oxidizing agents.[3]

-

Some suppliers recommend long-term storage at -20°C to ensure stability.[3]

-

Store locked up and out of reach of unauthorized personnel.[4]

Waste Disposal:

-

Dispose of unused material and contaminated waste in accordance with institutional and local environmental regulations.[4]

-

Do not allow the chemical to enter drains or waterways.

-

All contaminated items (gloves, wipes, vials) must be collected in a designated, sealed hazardous waste container.

References

- Sigma-Aldrich. SAFETY DATA SHEET. (2025). Accessed January 22, 2026.

- AK Scientific, Inc. Safety Data Sheet (United States) 4-Bromo-7-azaindole. Accessed January 22, 2026.

- Cayman Chemical Co. Safety Data Sheet acc. to OSHA HCS: Indole-3-carboxaldehyde. (2025). Accessed January 22, 2026.

- Central Drug House (P) Ltd. INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed January 22, 2026.

- SynHet. This compound. Accessed January 22, 2026.

- Jubilant Ingrevia Limited.

- ChemScene. 5-Bromo-4-fluoro-1-methyl-1H-indazole. Accessed January 22, 2026.

- PubChem. 7-bromo-4-fluoro-5-methyl-1H-indole | C9H7BrFN | CID 69347122.

Sources

- 1. This compound [synhet.com]

- 2. 7-bromo-4-fluoro-5-methyl-1H-indole | C9H7BrFN | CID 69347122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. chemscene.com [chemscene.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

The Strategic Utility of 4-Bromo-7-fluoro-5-methyl-1H-indole in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs.[1][2] This guide delves into the specific attributes and applications of a highly functionalized derivative, 4-Bromo-7-fluoro-5-methyl-1H-indole. We will explore its synthesis, the strategic importance of its unique substitution pattern, and its pivotal role as a versatile intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. This document serves as a technical resource for researchers and scientists engaged in drug discovery and development, providing both theoretical grounding and practical insights into the deployment of this valuable building block.

Introduction: The Indole Scaffold and the Value of Strategic Functionalization

The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in a vast array of biologically active molecules.[3] Its structural rigidity, coupled with the electron-rich nature of the pyrrole ring, provides an ideal framework for interactions with a multitude of biological targets.[1] However, the true power of the indole scaffold in modern drug design lies in the precise, strategic placement of various functional groups to modulate its physicochemical and pharmacological properties.

The subject of this guide, this compound, is a prime example of such strategic functionalization. Each substituent is deliberately placed to serve a distinct purpose:

-

The Bromo Group (C4): The bromine atom at the 4-position is the key reactive handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This allows for the facile and controlled introduction of a wide variety of aryl, heteroaryl, and amino substituents, which is a cornerstone of modern library synthesis and lead optimization.

-

The Fluoro Group (C7): The fluorine atom at the 7-position significantly influences the molecule's electronic properties. As the most electronegative element, fluorine can alter the pKa of the indole N-H, modulate the molecule's lipophilicity, and block potential sites of metabolic oxidation.[4] These modifications can lead to improved pharmacokinetic profiles, including enhanced bioavailability and metabolic stability.

-

The Methyl Group (C5): The methyl group at the 5-position provides steric bulk and can influence the molecule's binding affinity and selectivity for its target protein by occupying specific hydrophobic pockets.

This trifecta of substituents makes this compound a highly valuable and versatile intermediate for constructing complex, poly-functionalized drug candidates.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 1449581-02-5 | [6] |

| Molecular Formula | C₉H₇BrFN | [6] |

| Molecular Weight | 228.06 g/mol | [6] |

| Appearance | White to off-white solid | |

| SMILES | Brc1c(C)cc(F)c(c12)[nH]cc2 | [6] |

Synthesis of this compound

While multiple synthetic routes to substituted indoles exist, a common strategy for a molecule with this specific substitution pattern involves a multi-step sequence starting from a suitably substituted aniline. A plausible and efficient synthetic pathway is outlined below, drawing inspiration from established indole synthesis methodologies like the Batcho-Leimgruber indole synthesis.[7]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

This protocol is a representative example based on established chemical principles. Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.

Step 1: Bromination of 3-Fluoro-4-methylaniline

-

Dissolve 3-fluoro-4-methylaniline in a suitable solvent such as acetonitrile or a chlorinated solvent.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-fluoro-4-methylaniline.

Causality: The bromination is directed ortho to the activating amino group. The use of NBS provides a milder and more selective brominating agent compared to liquid bromine.

Step 2: Nitration of 2-bromo-5-fluoro-4-methylaniline

-

Add the brominated aniline from Step 1 to concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise, keeping the internal temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

-

Wash the solid with cold water until the filtrate is neutral and dry to obtain 2-bromo-5-fluoro-4-methyl-6-nitroaniline.

Causality: The nitro group is introduced ortho to the amino group and meta to the bromo and fluoro groups, which is the electronically favored position. The strong acidic conditions are necessary to achieve nitration of the deactivated ring.

Step 3: Reductive Cyclization to form the Indole Ring

-

Suspend the nitroaniline from Step 2 in a solvent mixture such as ethanol and acetic acid.

-

Add a reducing agent, such as iron powder or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the mixture to reflux (for iron reduction) or stir at room temperature (for hydrogenation) until the starting material is consumed.

-

Filter the reaction mixture (if using a solid reducing agent) and neutralize the filtrate.

-

Extract the product into an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Causality: The reduction of the nitro group to an amine is followed by an in-situ intramolecular cyclization (a variation of the Batcho-Leimgruber synthesis) to form the pyrrole ring of the indole scaffold.

Application as a Pharmaceutical Intermediate: Synthesis of Kinase Inhibitors

The primary utility of this compound is as a key building block in the synthesis of kinase inhibitors. The bromine atom at the C4 position is the critical attachment point for coupling with other complex molecular fragments.

Case Study: A Key Fragment for Pan-RAF Inhibitors like TAK-632

The pan-RAF inhibitor TAK-632 is a potent anti-cancer agent that targets various RAF kinases.[4][7] While the exact synthesis of TAK-632 may be proprietary, the structure of the drug and related compounds reveals the likely utility of intermediates like this compound. The core of these inhibitors often involves a central aromatic or heteroaromatic ring system linked to various substituted side chains. The bromo-indole intermediate provides a versatile platform for constructing one of these key side chains.

Key Transformation: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 4-position of the indole is readily functionalized using palladium-catalyzed cross-coupling reactions. This allows for the creation of C-C (Suzuki, Stille) or C-N (Buchwald-Hartwig) bonds, which are fundamental transformations in pharmaceutical synthesis.

Caption: Key cross-coupling reactions utilizing the bromo-indole intermediate.

Illustrative Protocol: Suzuki-Miyaura Coupling